6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
Pyrido[2,3-d]pyrimidines are a type of privileged heterocyclic scaffolds capable of providing ligands for several receptors in the body . They are particularly interesting due to their similarity with nitrogen bases present in DNA and RNA .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidines often involves the condensation of certain precursors at specific groups, followed by cyclization to form the pyrido[2,3-d]pyrimidin-5-one structure . For example, one method involves heating 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, under reflux with MeONa in BuOH .Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines consists of a fused pyridine and pyrimidine ring . The specific structure of “6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidino)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” would include additional functional groups attached to this base structure.Chemical Reactions Analysis
The chemical reactions involving pyrido[2,3-d]pyrimidines can vary widely depending on the specific compound and conditions. For instance, one reaction involves the protodeboronation of pinacol boronic esters, a valuable transformation .Mechanism of Action
Future Directions
properties
IUPAC Name |
6-ethyl-5-methoxy-1-methyl-3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O4/c1-5-13-10-20-17-15(16(13)27-4)18(25)23(19(26)21(17)3)11-14(24)22-8-6-12(2)7-9-22/h10,12H,5-9,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBULBTJUVLHVEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC(=O)N3CCC(CC3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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